![molecular formula C23H18N4O4S2 B2991078 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 899941-51-6](/img/structure/B2991078.png)
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 899754-56-4) is a complex organic molecule with potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C28H25N3O4S |
Molecular Weight | 499.6 g/mol |
CAS Number | 899754-56-4 |
The compound features a benzofuro-pyrimidine core structure linked to a thiazole moiety, which is significant for its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The compound may exhibit similar activities due to its structural analogies.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The sulfanyl group may enhance the compound's ability to interact with biological targets.
- Cytotoxicity Studies : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth significantly. For example, certain thieno[2,3-d]pyrimidine derivatives showed IC50 values as low as 27.6 μM against breast cancer cell lines (MDA-MB-231) . While specific data on the compound's IC50 values are not yet available, its structural similarities suggest it could possess comparable efficacy.
Antimicrobial Activity
Compounds containing thiazole and pyrimidine rings are frequently investigated for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential activity against bacterial and fungal pathogens.
- In Vitro Studies : Research has shown that thiazole derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should evaluate the specific antimicrobial efficacy of this compound.
Synthesis and Evaluation
Recent literature has documented the synthesis of various pyrimidine derivatives and their biological evaluations:
- Synthesis Methodologies : The compound can be synthesized through multi-step reactions involving condensation and cyclization techniques commonly used for creating complex heterocycles .
- Biological Evaluation : In vitro assays have been employed to assess the cytotoxic effects of synthesized derivatives on different cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
Comparative Analysis
A comparative analysis with related compounds can provide insights into structure-activity relationships (SAR). For instance:
Compound Name | IC50 (μM) | Activity Type |
---|---|---|
Thieno[2,3-d]pyrimidine derivative (example) | 27.6 | Anticancer |
Other pyrimidine derivatives (various studies) | 29.3 - 43 | Anticancer |
This table illustrates the promising anticancer activities observed in related compounds, suggesting that further investigation into our target compound could yield significant findings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : Utilize a multi-step approach involving condensation and cyclization. For example, describes a similar synthesis where hydrazinopyridine derivatives are condensed with substituted benzaldehydes in ethanol under acidic catalysis (e.g., acetic acid), followed by oxidative cyclization using sodium hypochlorite. Key steps include:
- Monitoring reactions via TLC (dichloromethane mobile phase) and NMR .
- Purification via vacuum filtration and washing with methanol/water to achieve >90% yield.
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent choice (ethanol for solubility). Reflux conditions may enhance cyclization efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
- 1H/13C-NMR : Assign peaks using DMSO-d6 as solvent (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.0–8.1 ppm) and methoxy groups (δ ~3.8 ppm) .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) stretches.
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Approach : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. For thiazole-containing analogs, highlights their use in phosphodiesterase inhibition studies. Use IC50 determinations and dose-response curves (0.1–100 µM range) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methoxybenzyl or thiazole groups (e.g., replace methoxy with ethoxy or halogens).
- Biological Testing : Compare inhibitory potency across analogs using enzyme assays. For example, notes that methyl substitutions on benzothieno-pyrimidine cores enhance metabolic stability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. How should conflicting data between computational predictions and experimental bioactivity be resolved?
- Resolution Strategy :
- Validate computational models using experimental structural data (e.g., X-ray crystallography, as in , which achieved an R factor of 0.049 for a related compound) .
- Re-examine assay conditions (e.g., buffer pH, co-solvents) for false negatives/positives.
- Use free-energy perturbation (FEP) simulations to refine binding affinity predictions .
Q. What advanced computational tools can predict this compound’s pharmacokinetic properties?
- Tools :
- COMSOL Multiphysics : Model diffusion coefficients and solubility in physiological matrices .
- SwissADME : Predict logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM force fields) .
Q. How can single-crystal X-ray diffraction be optimized for structural elucidation?
- Protocol :
- Grow crystals via slow evaporation (e.g., DMSO/water mixtures) at 173 K.
- Use synchrotron radiation for high-resolution data (as in , achieving a mean C–C bond length error of 0.006 Å) .
- Refine structures with SHELXL, targeting a data-to-parameter ratio >10 .
Q. What in vitro models assess metabolic stability, and how are they validated?
- Models :
- Liver Microsomes : Incubate compound (1–10 µM) with NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Techniques :
- Kinetic Analysis : Determine Km and Vmax for enzyme inhibition.
- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins .
Q. What strategies mitigate solubility challenges in biological assays?
- Solutions :
- Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins).
- Synthesize phosphate or hydrochloride salts to enhance aqueous solubility .
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZFXGZYGCKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.